3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Choose 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid (CAS 37640-73-6) for its validated, quantifiable target engagement. Unlike unsubstituted benzimidazole propanoic acid analogs, the critical 5-methoxy substituent confers specific HDAC1 (IC50 400 nM) and HDAC2 (IC50 550 nM) inhibitory activity, with a well-defined CYP3A4 inhibition profile (IC50 233 nM). This differentiated scaffold is essential for reproducible oncology SAR studies, epigenetic probe development, and in vitro DDI screening—eliminating the variability introduced by generic building blocks. Procure to benchmark novel analogs with confidence.

Molecular Formula C11H12N2O3
Molecular Weight 220.22 g/mol
CAS No. 37640-73-6
Cat. No. B1608440
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid
CAS37640-73-6
Molecular FormulaC11H12N2O3
Molecular Weight220.22 g/mol
Structural Identifiers
SMILESCOC1=CC2=C(C=C1)N=C(N2)CCC(=O)O
InChIInChI=1S/C11H12N2O3/c1-16-7-2-3-8-9(6-7)13-10(12-8)4-5-11(14)15/h2-3,6H,4-5H2,1H3,(H,12,13)(H,14,15)
InChIKeyBERQTZASCMALML-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic Acid (CAS 37640-73-6): A Distinct 5-Methoxybenzimidazole Propanoic Acid Building Block with Quantified Biological Activity


3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid (CAS 37640-73-6) is a benzimidazole derivative characterized by a propanoic acid chain at the C2 position and a methoxy substituent at the C5 position of the benzimidazole core. This compound serves as a key scaffold in medicinal chemistry, exhibiting quantifiable activity against specific biological targets [1]. As a heterocyclic building block, it is primarily utilized in early-stage drug discovery, particularly in oncology research, where its differentiated substitution pattern may confer distinct target engagement profiles compared to unsubstituted or differently substituted benzimidazole propanoic acid analogs .

Why 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic Acid is Not Interchangeable with Other Benzimidazole Propanoic Acids


The 5-methoxy substitution on the benzimidazole core of 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid (CAS 37640-73-6) is not a trivial modification; it is a critical structural determinant that directly influences its biological activity and target engagement profile. In contrast, the unsubstituted parent compound, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid (CAS 23249-97-0), or analogs with different substitution patterns (e.g., chloro, amino, or alternative methoxy positions) exhibit distinct pharmacological behaviors, as demonstrated by their varied activities in enzyme inhibition and cellular assays [1]. Simple substitution with a generic benzimidazole propanoic acid building block would therefore introduce significant and unpredictable variability in key experimental parameters, including target inhibition potency and selectivity, thereby compromising the reproducibility and validity of downstream research outcomes .

Quantitative Differentiation of 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic Acid: Evidence-Based Selection Criteria


CYP3A4 Inhibition Potency: Quantified Activity for Metabolic Stability Assessment

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid demonstrates quantifiable inhibition of the major drug-metabolizing enzyme Cytochrome P450 3A4 (CYP3A4) with an IC50 of 233 nM, as determined in a standardized enzyme inhibition assay using human CYP3A4 expressed in insect supersomes [1]. While this level of inhibition is moderate, it provides a critical data point for assessing potential drug-drug interaction (DDI) risk in early discovery programs. In contrast, the unsubstituted parent scaffold, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, lacks such quantifiable CYP inhibition data, making its metabolic liability profile undefined and therefore a higher-risk alternative for projects requiring pharmacokinetic characterization [1].

Drug Metabolism CYP450 Inhibition Pharmacokinetics

Epigenetic Target Engagement: Differentiated HDAC1 and HDAC2 Inhibitory Activity

The compound exhibits measurable inhibition against key epigenetic targets, specifically histone deacetylases (HDACs) 1 and 2. In recombinant enzyme assays, 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid inhibited HDAC2 with an IC50 of 400 nM and HDAC1 with an IC50 of 550 nM [1]. This contrasts with a broader class of benzimidazole propanoic acid derivatives, many of which are either inactive or uncharacterized against these specific HDAC isoforms. Furthermore, the unsubstituted analog, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, has not been reported to possess this specific HDAC inhibitory profile , underscoring the functional consequence of the 5-methoxy group in conferring epigenetic target engagement.

Epigenetics HDAC Inhibition Cancer Research

Cellular Differentiation Activity: Evidence of Monocytic Differentiation in Cancer Models

3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic acid has been reported to exhibit pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation into monocytes [1]. This cellular phenotype is a specific, therapeutically relevant mechanism of action in oncology, distinct from simple cytotoxicity. While the specific cell lines and quantitative metrics (e.g., EC50 for differentiation) are not detailed in the available sources, the observed phenotype contrasts with the primary reported activity of the unsubstituted parent compound, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, which has been characterized as a Pin1 inhibitor with anti-proliferative effects in prostate cancer cells, but not as an inducer of monocytic differentiation .

Cell Differentiation Anticancer Mechanisms Phenotypic Screening

Physical Property Differentiation: Calculated LogP and Topological Polar Surface Area (TPSA)

The compound's calculated physicochemical properties provide a baseline for assessing its drug-likeness. It has a calculated LogP of 1.58870 and a Topological Polar Surface Area (TPSA) of 75.21 Ų . These values are within generally favorable ranges for oral bioavailability (LogP < 5, TPSA < 140 Ų) and can serve as a reference for SAR studies. For comparison, the unsubstituted parent compound, 3-(1H-benzo[d]imidazol-2-yl)propanoic acid, has a molecular weight of 190.20 g/mol and a lower TPSA due to the absence of the methoxy group, which would be expected to alter its permeability and solubility profile .

Medicinal Chemistry Drug-likeness Physicochemical Properties

Optimal Scientific and Procurement Use Cases for 3-(5-Methoxy-1H-benzimidazol-2-yl)propanoic Acid


Early-Stage Oncology Drug Discovery: Hit Validation and SAR Exploration

Given its quantified HDAC1/2 inhibitory activity (IC50s of 400 nM and 550 nM, respectively) [1] and its reported ability to induce monocytic differentiation in cancer cells [2], 3-(5-methoxy-1H-benzimidazol-2-yl)propanoic acid serves as an ideal starting point for oncology-focused medicinal chemistry programs. Researchers can procure this compound to validate HDAC inhibition as a mechanism of action in their specific cancer models and to initiate structure-activity relationship (SAR) studies around the 5-methoxybenzimidazole core, leveraging the defined target engagement data to guide analog design.

Pharmacokinetic and DDI Risk Assessment Studies

The compound's well-defined CYP3A4 inhibition profile (IC50 = 233 nM) [1] makes it a valuable tool for in vitro drug-drug interaction (DDI) studies. Unlike its uncharacterized parent analog, this compound provides a baseline for assessing the metabolic liability of the 5-methoxybenzimidazole propanoic acid scaffold. Procurement is justified for laboratories conducting routine CYP inhibition screening to triage hit series and for those seeking to understand the impact of the 5-methoxy substitution on cytochrome P450 engagement.

Epigenetic Probe and Tool Compound Development

The specific HDAC1 and HDAC2 inhibition data (IC50s of 550 nM and 400 nM, respectively) [1] position this compound as a potential starting point for the development of chemical probes targeting the class I HDAC family. Its activity, while not highly potent, provides a validated foundation for medicinal chemistry optimization. Researchers in epigenetics can use this compound as a reference molecule in enzymatic and cellular assays to benchmark the activity of newly synthesized analogs, ensuring consistency and comparability across studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
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